molecular formula C15H16ClN3O B15120021 3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine

3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine

Cat. No.: B15120021
M. Wt: 289.76 g/mol
InChI Key: HZGLXNLECPAFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine typically involves multiple steps, including the formation of the pyrrolidine ring and its subsequent attachment to the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation could further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is unique due to its combination of a pyridine ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

3-chloro-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine

InChI

InChI=1S/C15H16ClN3O/c1-11-8-17-6-3-15(11)20-12-4-7-19(10-12)14-2-5-18-9-13(14)16/h2-3,5-6,8-9,12H,4,7,10H2,1H3

InChI Key

HZGLXNLECPAFPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=C(C=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.